6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine
CAS No.:
Cat. No.: VC17399495
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
| Standard InChI | InChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3 |
| Standard InChI Key | DEGGCRFKYHTTPT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C1)C(CO2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine features a bicyclic system comprising a furan ring fused to a partially saturated pyridine moiety. The methoxy group at position 6 and the primary amine at position 3 dominate its electronic profile, influencing both solubility and reactivity.
Table 1: Molecular Properties of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
| InChI Key | DEGGCRFKYHTTPT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2=C(C=C1)C(CO2)N |
The amine group’s nucleophilicity facilitates electrophilic substitutions, while the methoxy group’s electron-donating effects stabilize aromatic interactions. X-ray crystallography of analogous structures reveals planar geometry at the pyridine ring, with slight puckering in the dihydrofuran segment.
Synthetic Methodologies
Cyclization-Based Approaches
A principal synthesis route involves cyclization of a linear precursor under acidic conditions. One documented method begins with 2,5-dichloronicotinic acid, which undergoes esterification followed by nucleophilic substitution with a methoxy-bearing nucleophile. Subsequent reduction and cyclization yield the dihydrofuropyridine core.
Key Reaction Steps:
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Esterification: 2,5-Dichloronicotinic acid → Methyl 2,5-dichloronicotinate (85% yield).
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Methoxy Introduction: Nucleophilic aromatic substitution using sodium methoxide (70°C, 12 h).
-
Amine Formation: Catalytic hydrogenation with Raney nickel (H₂, 50 psi).
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Cyclization: Intramolecular etherification via acetic anhydride in pyridine (110°C, 6 h).
Table 2: Optimization of Cyclization Conditions
| Parameter | Effect on Yield |
|---|---|
| Temperature | >100°C required for ring closure |
| Solvent | Pyridine enhances selectivity |
| Catalyst | Acetic anhydride accelerates reaction rate |
Chemical Reactivity and Derivative Synthesis
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes regioselective substitutions. Bromination at position 4 occurs preferentially due to directive effects of the methoxy group, enabling access to halogenated analogs for cross-coupling reactions.
Amine Functionalization
The primary amine participates in acylation and sulfonylation reactions. For instance, treatment with acetyl chloride yields -acetyl-6-methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine, a prodrug candidate with enhanced blood-brain barrier permeability.
Mechanistic Insights into Biological Activity
Enzyme Inhibition Profiling
In silico docking studies predict high affinity for kinase targets such as GSK-3β (binding energy: −9.2 kcal/mol) and JAK2 (−8.7 kcal/mol). The methoxy group forms hydrogen bonds with catalytic lysine residues, while the furan oxygen stabilizes hydrophobic pockets.
Figure 1: Hypothesized Binding Mode to GSK-3β
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Methoxy Group: Hydrogen bond to Lys85.
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Amine Group: Ionic interaction with Asp200.
-
Furan Ring: π-Stacking with Phe93.
Applications in Drug Discovery
Neuroprotective Agents
Structural analogs demonstrate inhibition of amyloid-β aggregation (IC₅₀: 12 µM), suggesting potential in Alzheimer’s disease therapy. The dihydrofuran segment may reduce oxidative stress via free radical scavenging.
Anti-Inflammatory Candidates
Analytical and Stability Profiling
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 210°C. Thermogravimetric Analysis (TGA) indicates 5% mass loss by 200°C under nitrogen, confirming suitability for high-temperature reactions.
Challenges and Future Directions
Scalability Limitations
Current methods suffer from low yields (<40%) in cyclization steps. Flow chemistry approaches could enhance throughput by minimizing intermediate isolation.
Toxicity Profiling
Preliminary cytotoxicity assays in HepG2 cells show CC₅₀ > 100 µM, but metabolite screening is needed to evaluate hepatic clearance pathways.
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